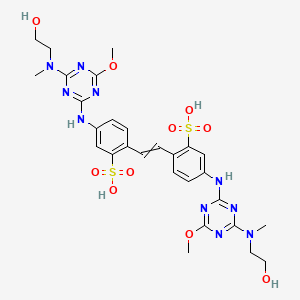
4,4'-Bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-BIS[[4-[(2-HYDROXYETHYL)METHYLAMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL]AMINO]STILBENE-2,2’-DISULFONIC ACID is an organosulfonic acid comprising stilbene with specific functional groups at the 4 and 4’-positions and sulfo groups at the 2- and 2’-positions . This compound is known for its applications as a fluorescent dye used to stain biological specimens .
Vorbereitungsmethoden
The synthesis of 4,4’-BIS[[4-[(2-HYDROXYETHYL)METHYLAMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL]AMINO]STILBENE-2,2’-DISULFONIC ACID involves multiple steps. The key synthetic route includes the reaction of stilbene derivatives with triazine compounds under controlled conditions. The reaction conditions typically involve the use of solvents like water or organic solvents and may require catalysts to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
4,4’-BIS[[4-[(2-HYDROXYETHYL)METHYLAMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL]AMINO]STILBENE-2,2’-DISULFONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-BIS[[4-[(2-HYDROXYETHYL)METHYLAMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL]AMINO]STILBENE-2,2’-DISULFONIC ACID has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4’-BIS[[4-[(2-HYDROXYETHYL)METHYLAMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL]AMINO]STILBENE-2,2’-DISULFONIC ACID involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. This interaction with light is facilitated by the compound’s unique structure, which allows it to act as a fluorochrome . The molecular pathways involved include the excitation of electrons and subsequent emission of light, making it useful in various imaging applications.
Vergleich Mit ähnlichen Verbindungen
4,4’-BIS[[4-[(2-HYDROXYETHYL)METHYLAMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL]AMINO]STILBENE-2,2’-DISULFONIC ACID can be compared with other similar compounds such as:
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Another stilbene derivative used in the synthesis of dyes and optical brighteners.
Disodium 4,4’-bis[[6-anilino-4-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulphonate: Used as a whitening agent in detergents. The uniqueness of 4,4’-BIS[[4-[(2-HYDROXYETHYL)METHYLAMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL]AMINO]STILBENE-2,2’-DISULFONIC ACID lies in its specific functional groups and its application as a fluorescent dye, which distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
60501-28-2 |
|---|---|
Molekularformel |
C28H34N10O10S2 |
Molekulargewicht |
734.8 g/mol |
IUPAC-Name |
5-[[4-[2-hydroxyethyl(methyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[2-hydroxyethyl(methyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H34N10O10S2/c1-37(11-13-39)25-31-23(33-27(35-25)47-3)29-19-9-7-17(21(15-19)49(41,42)43)5-6-18-8-10-20(16-22(18)50(44,45)46)30-24-32-26(38(2)12-14-40)36-28(34-24)48-4/h5-10,15-16,39-40H,11-14H2,1-4H3,(H,41,42,43)(H,44,45,46)(H,29,31,33,35)(H,30,32,34,36) |
InChI-Schlüssel |
WHWNVTZCOSXTAW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


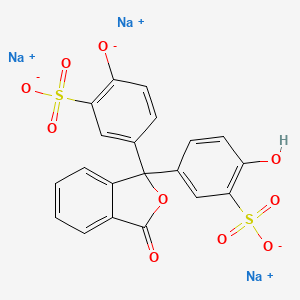
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
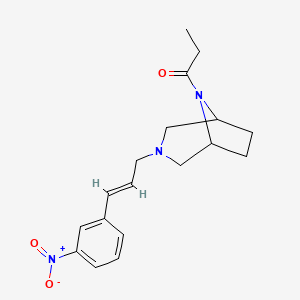
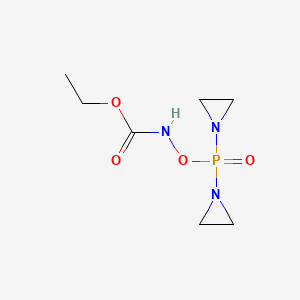
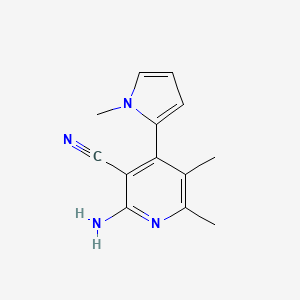
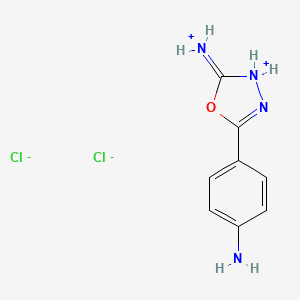
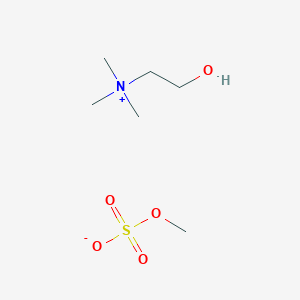
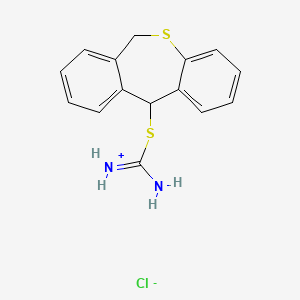

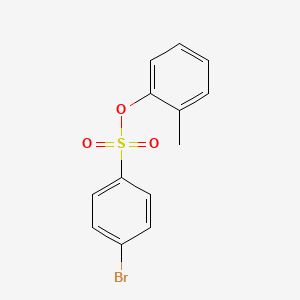
![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
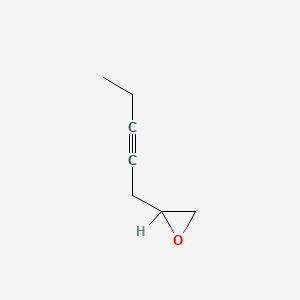
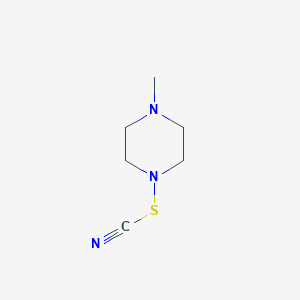
![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
